molecular formula C10H17NO3 B594422 (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1354691-47-6

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B594422
CAS No.: 1354691-47-6
M. Wt: 199.25
InChI Key: QLYXQTUXFAMVAL-VIFPVBQESA-N
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Description

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chiral compound featuring a pyrrolidine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of a pyrrolidine derivative with a tetrahydropyran derivative. One common method includes the use of cerium ammonium nitrate as a catalyst to facilitate the formation of the tetrahydropyran ring . The reaction conditions often involve room temperature and mild conditions to ensure high yield and stereoselectivity.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of lanthanide triflates as catalysts in room temperature ionic liquids has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of the pyrrolidine and tetrahydropyran rings, which imparts distinct chemical properties and potential biological activities.

Biological Activity

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, with the CAS number 1354691-47-6, is a compound characterized by its unique structural features, including a pyrrolidine ring and a tetrahydropyran moiety. This composition suggests potential biological activities that merit detailed exploration. The following sections will cover its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Structural Features : The presence of a hydroxyl group enhances hydrophilicity, while the methanone functional group plays a critical role in its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound generally involves several steps, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the tetrahydropyran moiety.
  • Functionalization to create the methanone group.

Specific synthetic routes may vary based on desired purity and yield.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

The compound’s mechanism of action often involves interactions with specific biological targets, including receptors and enzymes. Studies suggest that such interactions can lead to diverse pharmacological effects.

Potential Therapeutic Applications

  • Analgesic Effects : Similar compounds have shown analgesic properties through cannabinoid receptor agonism, suggesting potential for pain management applications .
  • Neuroactive Properties : Analogous structures have been linked to neuroactivity, indicating that this compound may influence neurological pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₀H₁₇NO₃Stereoisomeric variantPotentially different activity profile
(R)-3-Hydroxy-2H-pyran-4-oneC₅H₈O₃Lacks pyrrolidine ringAntimicrobial activity
3-Aminopyrrolidin-1-yltetrahydro-pyranC₉H₁₅NAmino group instead of hydroxylNeuroactive properties

This comparison highlights the unique properties of this compound, which may lead to distinct biological activities compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Analgesic Study : A study on cannabinoid receptor agonists demonstrated their potent analgesic effects in rodents, suggesting that similar compounds may also exhibit significant pain-relieving properties .
  • Neurotoxicity Assessment : Research on related compounds indicated low central nervous system penetration and minimal side effects, supporting the safety profile of this compound in potential therapeutic applications .

Properties

IUPAC Name

[(3S)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXQTUXFAMVAL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735364
Record name [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354691-47-6
Record name [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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